![molecular formula C22H15F2NO2 B14175937 4-[7-Fluoro-6-(4-fluoro-3-methylphenyl)-1H-indol-2-yl]benzoic acid CAS No. 926634-50-6](/img/structure/B14175937.png)
4-[7-Fluoro-6-(4-fluoro-3-methylphenyl)-1H-indol-2-yl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[7-Fluoro-6-(4-fluoro-3-methylphenyl)-1H-indol-2-yl]benzoic acid is a complex organic compound that features a benzoic acid moiety linked to an indole structure, which is further substituted with fluorine atoms and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[7-Fluoro-6-(4-fluoro-3-methylphenyl)-1H-indol-2-yl]benzoic acid typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs boronic acids and halides in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the final product with the desired specifications .
Análisis De Reacciones Químicas
Types of Reactions
4-[7-Fluoro-6-(4-fluoro-3-methylphenyl)-1H-indol-2-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Fluorine atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
4-[7-Fluoro-6-(4-fluoro-3-methylphenyl)-1H-indol-2-yl]benzoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-[7-Fluoro-6-(4-fluoro-3-methylphenyl)-1H-indol-2-yl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. This interaction is often mediated by the fluorine atoms and the indole core, which provide unique binding properties .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-3-methylphenylboronic acid: Shares the fluorine and methyl substitutions but lacks the indole and benzoic acid moieties.
2-Fluoro-6-(4-methylphenyl)benzoic acid: Similar benzoic acid structure but different substitution pattern.
3-Fluoro-4-(4-methylphenyl)benzoic acid: Another structurally related compound with different substitution.
Uniqueness
4-[7-Fluoro-6-(4-fluoro-3-methylphenyl)-1H-indol-2-yl]benzoic acid is unique due to its combination of an indole core with fluorine and methyl substitutions, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Propiedades
Número CAS |
926634-50-6 |
|---|---|
Fórmula molecular |
C22H15F2NO2 |
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
4-[7-fluoro-6-(4-fluoro-3-methylphenyl)-1H-indol-2-yl]benzoic acid |
InChI |
InChI=1S/C22H15F2NO2/c1-12-10-15(7-9-18(12)23)17-8-6-16-11-19(25-21(16)20(17)24)13-2-4-14(5-3-13)22(26)27/h2-11,25H,1H3,(H,26,27) |
Clave InChI |
XDBBGJZBQWZDSM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2=C(C3=C(C=C2)C=C(N3)C4=CC=C(C=C4)C(=O)O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


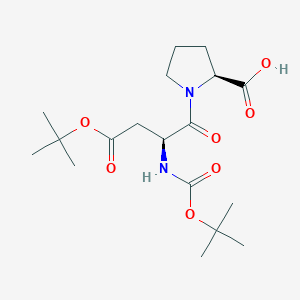
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]pyridin-4-amine](/img/structure/B14175871.png)
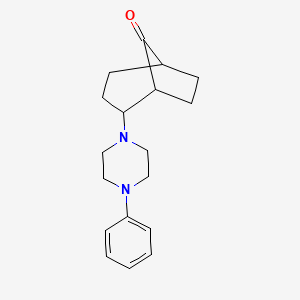
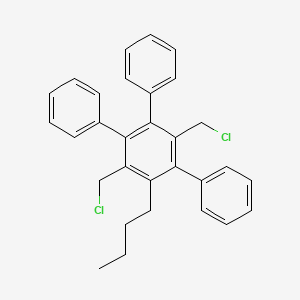
![3-[(Prop-2-en-1-yl)sulfanyl]pyridazine](/img/structure/B14175880.png)
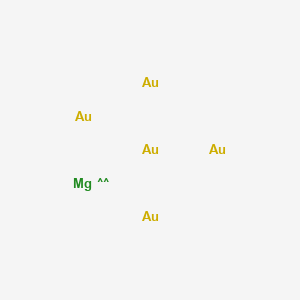

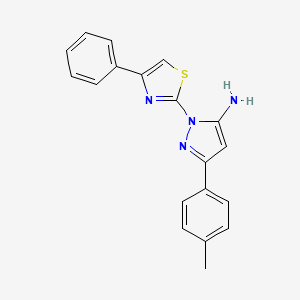
![4-Butoxy-6-(2-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine](/img/structure/B14175914.png)
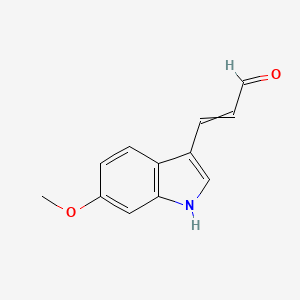
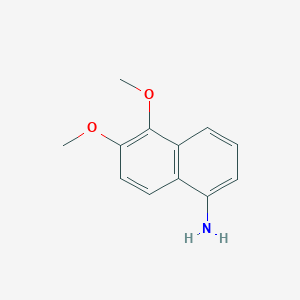
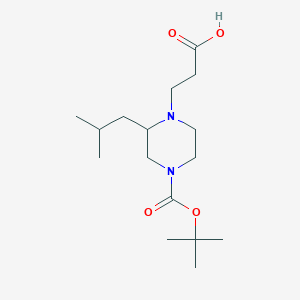
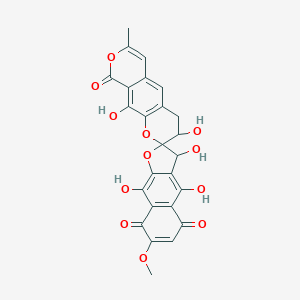
![{[1-(2-Methoxyethyl)-4-oxocyclohexa-2,5-dien-1-yl]oxy}acetaldehyde](/img/structure/B14175934.png)
